molecular formula C17H18N2O3S B2826664 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448129-41-6

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2826664
CAS No.: 1448129-41-6
M. Wt: 330.4
InChI Key: CUNCSBXQVCLDBC-UHFFFAOYSA-N
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Description

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic chemical reagent of high interest in medicinal chemistry and drug discovery research. This compound is designed around two privileged pharmacophores: a benzofuran moiety and a thiophene ring, linked by a hydroxypropyl spacer and a urea functional group. The benzofuran scaffold is established as a core structure in numerous biologically active compounds and is known to exhibit a wide range of pharmacological activities, including serving as a scaffold for various medicines and demonstrating potential in anticancer, antimicrobial, and anti-inflammatory research . The incorporation of the thiophen-2-ylmethyl group further enhances the molecule's potential for interaction with biological targets, as sulfur-containing heterocycles are common in therapeutics and can improve binding affinity and pharmacokinetic properties. The urea linkage is a stable and versatile functional group often used in drug design to form key hydrogen bonds with enzyme active sites or receptor pockets. While the specific mechanism of action for this novel compound requires empirical determination, its structure suggests significant potential for application in high-throughput screening, lead optimization, and structure-activity relationship (SAR) studies. Researchers may explore its activity against a panel of biological targets, such as GPCRs or enzymes, where related benzofuran derivatives have shown activity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-14(16-10-12-4-1-2-6-15(12)22-16)7-8-18-17(21)19-11-13-5-3-9-23-13/h1-6,9-10,14,20H,7-8,11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNCSBXQVCLDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea, identified by its CAS number 1448133-47-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, including anticancer properties, antibacterial activity, and other pharmacological effects.

  • Molecular Formula : C₁₆H₁₆N₂O₃S
  • Molecular Weight : 316.4 g/mol
  • Structure : The compound features a benzofuran moiety and a thiophenyl group, which are known for their roles in enhancing biological activity through various mechanisms.

Biological Activity Overview

This compound has been studied for several biological activities:

1. Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For example, it has shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, which may be linked to its structural characteristics that enhance interaction with target proteins involved in cancer progression.

Case Study : In a comparative study with the standard drug bleomycin, the compound demonstrated superior cytotoxicity and apoptosis induction in FaDu cells (hypopharyngeal cancer model) . This suggests that the compound could serve as a lead structure for developing new anticancer agents.

2. Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Preliminary data suggest it possesses moderate antibacterial activity against common pathogens. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth.

Pathogen MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

This table summarizes the antibacterial efficacy of the compound against selected pathogens, highlighting its potential as an antimicrobial agent .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Protein Interaction : Its unique structure allows it to interact with specific protein targets involved in cell signaling and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the benzofuran and thiophenes can significantly influence its efficacy and selectivity towards biological targets. For instance, variations in substituents on these aromatic rings can enhance binding affinity and improve pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Potential Applications Reference
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea Benzofuran, urea Hydroxypropyl, thiophen-2-ylmethyl urea Under investigation (hypothetical: kinase inhibition)
Tioclomarol (3-[3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)-3-hydroxypropyl]-4-hydroxy-2H-1-benzopyran-2-one) Coumarin, thiophene Chlorophenyl, hydroxycoumarin Anticoagulant (thrombin inhibition)
3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea Benzimidazole, urea Nitrophenyl, benzimidazole Antimicrobial (hypothetical)
3-(1-(Benzofuran-2-yl)ethyl)pentane-2,4-dione Benzofuran, diketone Ethyl-diketone Synthetic intermediate

Key Observations :

  • Benzofuran vs. Coumarin/Benzimidazole : The benzofuran core in the target compound contrasts with Tioclomarol’s coumarin (oxygen-containing heterocycle) and the benzimidazole in ’s urea derivative. Coumarins are associated with anticoagulant activity, while benzimidazoles often exhibit antimicrobial properties. The benzofuran’s electron-rich system may favor interactions with enzymes or receptors requiring aromatic stacking .
  • Thiophene vs. Nitrophenyl: The thiophen-2-ylmethyl group in the target compound differs electronically from the nitrophenyl group in ’s urea.
  • Urea Linkage: The urea moiety in all three compounds serves as a hydrogen-bond donor/acceptor. However, the substitution pattern (thiophen-2-ylmethyl vs. nitrophenyl) modulates steric and electronic profiles, influencing binding specificity .

Physicochemical Data Comparison:

While specific data for the target compound is unavailable, analogs from provide insights:

  • IR Spectroscopy : Benzofuran C-O-C stretching (1250–1150 cm⁻¹) and urea N-H stretches (~3300 cm⁻¹) are characteristic .
  • NMR : Thiophene protons resonate at δ 6.8–7.5 ppm, while benzofuran protons appear at δ 7.2–7.8 ppm .
  • Solubility : Hydroxypropyl and urea groups likely enhance water solubility compared to purely aromatic analogs like Tioclomarol .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea?

  • Methodological Answer : The synthesis typically involves:

Core Benzofuran Formation : Gold(I)-catalyzed cyclization of alkynyl thioanisoles to construct the benzofuran moiety .

Hydroxypropyl Functionalization : Reaction with a hydroxypropyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature .

Urea Linkage Formation : Coupling the benzofuran-hydroxypropyl intermediate with a thiophen-2-ylmethyl isocyanate derivative. Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) are critical for yield optimization .

  • Key Data :
StepCatalyst/SolventYield (%)Purity (HPLC)
CyclizationAu(I)/THF75–80>95%
Urea CouplingDMF, 60°C65–70>90%

Q. How is the compound characterized structurally, and what analytical methods are essential?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm the benzofuran, hydroxypropyl, and urea linkages. For example, the hydroxy proton appears as a broad singlet at δ 4.8–5.2 ppm .
  • IR : Stretching vibrations at ~1650 cm1^{-1} (urea C=O) and ~3400 cm1^{-1} (hydroxy group) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 369.12) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the urea linkage?

  • Methodological Answer :

  • Catalyst Screening : Use of coupling agents like HATU or EDCI improves efficiency. For instance, HATU increases yields by 15–20% compared to DCC .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Maintaining 60–70°C minimizes side reactions (e.g., hydrolysis of the urea group) .
  • Data Contradiction Note : Some studies report lower yields (50–60%) with EDCI due to competing byproduct formation, necessitating post-reaction purification via column chromatography .

Q. What strategies address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Bioassay Standardization :
  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin) to normalize IC50_{50} values .
  • Address batch-to-batch variability by verifying purity (>95% via HPLC) and confirming structural integrity with NMR .
  • Case Study : A 2023 study found IC50_{50} values ranging from 8–25 μM against breast cancer cells. Variability was traced to differences in cell culture media (RPMI vs. DMEM), which affect compound solubility .

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

  • Methodological Answer :

  • Target Identification : Computational docking (e.g., AutoDock Vina) predicts binding to kinase domains (e.g., EGFR) via hydrogen bonds between the urea group and Thr766/Thr830 residues .
  • Validation :
  • Enzyme Inhibition Assays : Measure ATPase activity in recombinant kinases to confirm target engagement .
  • SAR Studies : Modifying the thiophene methyl group reduces potency by 10-fold, highlighting its role in hydrophobic interactions .

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